4-(Dimethylamino)-4'-nitrosodiphenylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-N,4-N-dimethyl-1-N-(4-nitrosophenyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17(2)14-9-7-12(8-10-14)15-11-3-5-13(16-18)6-4-11/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBYEFZWZHPVCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596245 | |
| Record name | N~1~,N~1~-Dimethyl-N~4~-(4-nitrosophenyl)benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7696-70-0 | |
| Record name | N~1~,N~1~-Dimethyl-N~4~-(4-nitrosophenyl)benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylamino)-4'-nitrosodiphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Chemical Transformations
Rational Design and Synthesis Strategies for 4-(Dimethylamino)-4'-nitrosodiphenylamine
The synthesis of this compound is primarily achieved through the nitrosation of its precursor, N,N-dimethyl-N'-(phenyl)benzene-1,4-diamine (4-aminodiphenylamine with a dimethylated amino group). The rational design of its synthesis focuses on two key areas: the efficient formation of the diphenylamine (B1679370) backbone and the selective introduction of the nitroso group.
The introduction of a nitroso group onto a diarylamine core is a critical step. A common method for producing 4-nitrosodiphenylamine (B86041) compounds is the Fischer-Hepp rearrangement of the corresponding N-nitrosodiphenylamine. google.com This process typically involves treating the N-nitrosated precursor with an alcoholic solution of hydrogen chloride. google.com
Optimization of this reaction is crucial to ensure high yield and prevent side reactions. A key challenge is the potential for the 4-nitrosodiphenylamine hydrochloride product to crystallize out of the reaction medium, which can lead to spontaneous and uncontrollable decomposition. google.com Strategic control over reaction parameters is therefore essential. A patented improvement on this process involves carefully regulating the ratio of hydrogen chloride to the N-nitrosodiphenylamine substrate, along with the reaction temperature and time, to ensure the product remains in solution during the rearrangement. google.com After the rearrangement is complete, the solution is neutralized to recover the free 4-nitrosodiphenylamine. google.com
The following table details reaction conditions from a patented process for the production of 4-nitrosodiphenylamine, which illustrates the parameters that would be optimized for the synthesis of its dimethylamino analogue.
| Parameter | Condition | Purpose/Outcome |
| Nitrosating Agent | Sodium Nitrite (B80452) (NaNO₂) in aqueous solution | Introduces the nitroso group onto the diphenylamine nitrogen. google.com |
| Rearrangement Catalyst | Hydrogen Chloride (HCl) in alcohol | Facilitates the intramolecular transfer of the nitroso group to the para-position of the unsubstituted phenyl ring. google.com |
| HCl to Substrate Ratio | Up to 20 mols of HCl per mol of N-nitrosodiphenylamine | Prevents crystallization of the product's hydrochloride salt, avoiding decomposition. google.com |
| Temperature | 15-17 °C for nitrosation | Controlled temperature to manage reaction rate and minimize side products. google.com |
| Solvent System | Two-phase: Benzene (B151609) and Water | Allows for separation of the organic product from aqueous reagents. google.com |
| Post-Reaction Step | Neutralization with alkali | Converts the hydrochloride salt to the final, stable product. google.com |
An alternative patented route involves the reaction of carbanilide (B493258) with nitrobenzene (B124822) in the presence of a base and solvent, which is reported to produce 4-nitrosodiphenylamine with high selectivity and conversion, offering a pathway that reduces corrosive waste. google.com
Modern organic synthesis offers powerful catalytic tools for constructing the diphenylamine skeleton, which is the precursor to the final product. These methods provide milder and more efficient alternatives to traditional synthesis routes.
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are exceptionally effective for forming C–N bonds. acs.orgresearchgate.net This reaction allows for the coupling of an amine (such as N,N-dimethyl-p-phenylenediamine) with an aryl halide (like chlorobenzene (B131634) or bromobenzene) to form the substituted diphenylamine core. The versatility of these catalysts has been demonstrated in the synthesis of complex triphenylamines by coupling diphenylamine with aryl halides using a ligand-free Pd(OAc)₂ system under air, which simplifies the operational procedure significantly. researchgate.net The choice of ligand, base, and solvent is critical for optimizing yield and substrate scope. researchgate.netmit.edu
Copper-catalyzed C–N coupling, known as the Ullmann condensation, represents an older but still relevant method. Recent advancements have focused on developing new ligands that facilitate the coupling of even sterically hindered reaction partners, expanding the utility of this earth-abundant metal catalyst. nih.gov
The table below summarizes findings for a catalytic system used in diphenylamine functionalization.
| Catalyst System | Reactants | Conditions | Yield | Reference |
| Pd(OAc)₂ (3 mol%) | Diphenylamine, 4-Nitrobromobenzene | K₂CO₃, DMSO, 90°C, under air | 93% (for 4-Nitrotriphenylamine) | researchgate.net |
These catalytic strategies are instrumental in the rational design of syntheses for complex diarylamines, including the precursor for this compound.
Derivatization Pathways and Modifications of the Parent Structure
The parent structure of this compound possesses two key functional groups—the dimethylamino moiety and the nitrosyl group—that offer distinct pathways for chemical modification.
The N,N-dimethylamino group is a versatile handle for derivatization. Based on the known reactivity of N,N-dimethylaniline, several transformations are possible. The tertiary amine can be attacked by electrophilic methylating agents, such as dimethyl sulfate, to yield a quaternary ammonium (B1175870) salt. wikipedia.org Metabolic studies have shown that N-demethylation and N-oxidation are viable pathways, suggesting that these transformations could be achieved chemically to produce N-methyl and primary amine analogues, or an N-oxide derivative. wikipedia.org Furthermore, the electron-rich nature of the dimethylamino-substituted ring makes it susceptible to electrophilic substitution, though the specific site of reaction would be influenced by the directing effects of both the amino and the nitrosodiphenylamino groups.
The aromatic nitroso group is a reactive functional group capable of several important transformations. at.ua
Reduction: The most common transformation is the reduction of the nitroso group to a primary amine. This is a key step in the synthesis of 4-aminodiphenylamine (4-ADPA) from 4-nitrosodiphenylamine and would be applicable to the target compound to generate the corresponding 4,4'-diamino derivative. google.com
Nucleophilic Addition: The nitrogen atom of the nitroso group is electrophilic and can be attacked by nucleophiles in a manner similar to the carbonyl carbon of an aldehyde. at.ua This reactivity allows for the synthesis of a diverse range of products by selecting different nucleophiles.
Oxidation: The nitroso group can be oxidized to a nitro group (-NO₂), transforming the parent compound into 4-(dimethylamino)-4'-nitrodiphenylamine.
Rearrangements and Cyclizations: Theoretical studies on aromatic nitroso oxides, which are related intermediates, indicate a propensity for conformational transformations and intramolecular cyclization reactions, suggesting a rich and complex reactivity profile under certain conditions. acs.orgresearchgate.net
Stereoselective Synthesis and Chiral Analogue Generation
The parent compound, this compound, is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Consequently, direct stereoselective synthesis of the molecule itself is not a relevant concept.
A review of the scientific literature indicates that research has not been focused on the generation of specific chiral analogues of this compound. However, the generation of chiral diarylamines is a topic of interest in medicinal chemistry and materials science. Chirality could be introduced into analogues of the parent structure through several hypothetical strategies:
Introduction of a Chiral Center on a Substituent: Modifying the parent structure to include a chiral substituent, for example, on the nitrogen of the amino group or on one of the aromatic rings, would create a chiral analogue.
Atropisomerism: If sufficient steric hindrance were introduced at the positions ortho to the C-N bonds connecting the two rings, rotation around these bonds could be restricted, potentially leading to stable, separable atropisomers. This would require significant modification of the parent structure with bulky groups.
Asymmetric Catalysis: In a de novo synthesis of a modified diarylamine backbone, the use of chiral ligands in a palladium- or copper-catalyzed C-N coupling reaction could, in principle, be used to set a stereocenter if the substrate was appropriately designed.
Currently, these approaches remain theoretical for this specific compound class, as no dedicated studies have been published.
Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone technique for determining the precise connectivity and spatial arrangement of atoms in a molecule. For 4-(Dimethylamino)-4'-nitrosodiphenylamine, ¹H and ¹³C NMR would provide the primary framework for its structural assignment.
¹H NMR would be expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the dimethylamino-substituted ring would likely appear more upfield due to the electron-donating effect of the -N(CH₃)₂ group, while protons on the nitroso-substituted ring would be shifted downfield. The methyl protons of the dimethylamino group would present as a characteristic singlet, likely integrating to six protons.
¹³C NMR would complement the proton data, with distinct signals for each unique carbon environment. The carbon atoms attached to the nitrogen and nitroso groups, as well as the methyl carbons, would have characteristic chemical shifts.
Conformational Analysis and Rotameric Studies
The diphenylamine (B1679370) core of the molecule allows for rotational freedom around the C-N-C bonds, leading to different possible conformations or rotamers. The steric hindrance and electronic interactions between the two phenyl rings would influence the preferred dihedral angles. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into the through-space proximity of protons on the different rings, helping to determine the dominant conformation in solution. Temperature-dependent NMR studies could also reveal information about the energy barriers to rotation around the C-N bonds.
Heteronuclear Correlation Techniques
To definitively assign the proton and carbon signals, two-dimensional NMR techniques would be essential.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly bonded.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This would be crucial for establishing the connectivity across the entire molecule, for instance, by correlating the N-H proton (if observable) with carbons on both aromatic rings.
A hypothetical data table for the expected NMR signals is presented below. The chemical shifts are illustrative and would require experimental verification.
| Atom | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) | Multiplicity |
| -N(CH₃)₂ | ~3.0 | ~40 | Singlet |
| Aromatic CH (Dimethylamino Ring) | 6.7 - 7.0 | 110 - 120 | Doublet |
| Aromatic C-N (Dimethylamino Ring) | - | ~150 | - |
| Aromatic CH (Nitroso Ring) | 7.5 - 7.8 | 120 - 130 | Doublet |
| Aromatic C-NO (Nitroso Ring) | - | ~160 | - |
| N-H | Variable | - | Broad Singlet |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes.
For this compound, the key vibrational modes would include:
N-H Stretch: A characteristic band for the secondary amine, typically appearing in the region of 3300-3500 cm⁻¹.
C-H Stretches: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would appear just below 3000 cm⁻¹.
N=O Stretch: The nitroso group has a strong and characteristic absorption, typically in the range of 1500-1600 cm⁻¹.
C=C Stretches: Aromatic ring stretching vibrations would give rise to several bands in the 1400-1600 cm⁻¹ region.
C-N Stretches: These would be expected in the fingerprint region, typically between 1200 and 1350 cm⁻¹.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the N=O stretch, which are often strong in Raman spectra.
| Functional Group | Expected IR Frequency Range (cm⁻¹) | Expected Raman Signal |
| N-H (amine) | 3300 - 3500 | Moderate |
| C-H (aromatic) | 3000 - 3100 | Strong |
| C-H (aliphatic) | 2850 - 2970 | Strong |
| N=O (nitroso) | 1500 - 1600 | Strong |
| C=C (aromatic) | 1400 - 1600 | Strong |
| C-N | 1200 - 1350 | Moderate to Weak |
Electronic Absorption and Emission Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The extended π-system of this compound, which includes the two phenyl rings and the linking amine and nitroso groups, is expected to give rise to strong absorptions in the UV-Vis region.
Analysis of Electronic Transitions and Chromophoric Properties
The presence of the electron-donating dimethylamino group and the electron-withdrawing nitroso group at opposite ends of the conjugated system suggests the potential for a significant intramolecular charge-transfer (ICT) transition. This would likely result in a strong absorption band at a relatively long wavelength, extending into the visible region, which would impart color to the compound. The position of the maximum absorption (λ_max) would be sensitive to the polarity of the solvent (solvatochromism).
Emission spectroscopy (fluorescence) would reveal the behavior of the molecule in its excited state. The efficiency of fluorescence (quantum yield) and the emission wavelength would provide further insights into the nature of the excited state and the non-radiative decay pathways available to the molecule.
| Spectroscopic Parameter | Expected Observation |
| λ_max (UV-Vis) | Strong absorption in the visible region due to ICT |
| Molar Absorptivity (ε) | High value, characteristic of a strong chromophore |
| Fluorescence Emission | Potential emission, sensitive to solvent polarity |
X-ray Crystallography for Solid-State Structural Determination
A successful crystallographic study would yield a detailed structural model and a crystallographic information file (CIF), from which a wealth of structural data could be extracted.
| Structural Parameter | Information Provided by X-ray Crystallography |
| Bond Lengths | Precise distances between all bonded atoms (e.g., C-C, C-N, N=O) |
| Bond Angles | Angles between bonded atoms (e.g., C-N-C, C-C-C) |
| Torsional Angles | Dihedral angles defining the conformation (e.g., C-C-N-C) |
| Crystal Packing | Arrangement of molecules in the unit cell and intermolecular forces |
Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis
Mass spectrometry (MS) stands as a cornerstone analytical technique for the elucidation of the molecular weight and structural characteristics of this compound. This method provides a unique molecular fingerprint by determining the mass-to-charge ratio (m/z) of the parent molecule and its fragment ions, offering invaluable insights into its atomic composition and connectivity.
High-resolution mass spectrometry (HRMS) enables the precise determination of the molecular formula of this compound by measuring the exact mass of its molecular ion. The monoisotopic mass of this compound is calculated to be 241.1215 Da. Experimental analyses using techniques such as liquid chromatography-high resolution mass spectrometry (LC-HRMS) can confirm this with a high degree of accuracy, which is crucial for distinguishing it from other compounds with the same nominal mass.
In tandem mass spectrometry (MS/MS) experiments, the protonated molecule of this compound, [M+H]⁺, with a predicted m/z of 242.12878, is subjected to collision-induced dissociation. This process induces fragmentation of the parent ion into smaller, characteristic product ions. While specific experimental fragmentation data for this exact compound is not widely available in the public domain, the fragmentation pattern can be predicted based on the known behavior of structurally similar compounds, such as N-nitrosamines and aromatic amines.
A primary and highly characteristic fragmentation pathway for N-nitrosamines involves the neutral loss of the NO radical, which corresponds to a mass difference of 30 Da. fda.gov This fragmentation is a key diagnostic marker for the presence of the nitroso group. Another common fragmentation pathway in molecules containing a dimethylamino group attached to a phenyl ring involves the loss of a methyl radical (CH₃•), followed by further cleavages of the aromatic structure.
The fragmentation of this compound is therefore expected to produce a series of fragment ions that are indicative of its constituent parts. The initial loss of the NO group would generate a significant fragment ion. Subsequent or alternative fragmentation could involve the cleavage of the bond between the two aromatic rings or fragmentation within the dimethylaminophenyl moiety.
The table below summarizes the predicted mass-to-charge ratios for various adducts of this compound, which are crucial for its initial detection and identification in a mass spectrometer.
| Adduct | Predicted m/z |
| [M+H]⁺ | 242.12878 |
| [M+Na]⁺ | 264.11072 |
| [M-H]⁻ | 240.11422 |
| [M+NH₄]⁺ | 259.15532 |
| [M+K]⁺ | 280.08466 |
| [M+H-H₂O]⁺ | 224.11876 |
| [M]⁺ | 241.12095 |
The analysis of the fragmentation pattern provides a detailed structural fingerprint of the molecule. The following table outlines the expected major fragment ions for this compound based on the fragmentation of related compounds and general mass spectrometric principles.
| Fragment Ion Description | Predicted m/z |
| [M-NO]⁺ | 211.1288 |
| [C₆H₄N(CH₃)₂]⁺ (Dimethylaminophenyl cation) | 120.0813 |
| [C₆H₄NO]⁺ (Nitrosophenyl cation) | 106.0449 |
| [C₆H₅NH]⁺ (Anilino cation) | 92.0500 |
It is important to note that the relative intensities of these fragment ions can vary depending on the specific ionization technique (e.g., electrospray ionization, electron ionization) and the collision energy used in the MS/MS experiment. The comprehensive analysis of both the parent ion and its fragmentation pattern by mass spectrometry provides a robust and highly specific method for the identification and structural characterization of this compound.
Investigations into Chemical Reactivity and Reaction Mechanisms
Ground State Reactivity: Electrophilic and Nucleophilic Pathways
In its ground state, 4-(Dimethylamino)-4'-nitrosodiphenylamine exhibits a rich chemistry, participating in reactions as both an electrophile and a nucleophile. The electronic asymmetry introduced by the donor-acceptor substituents across the diphenylamine (B1679370) structure is a key determinant of its reactivity.
Reactivity at the Nitrosyl Nitrogen and Oxygen Centers
The nitroso group (-N=O) is a primary site for chemical reactions. The nitrogen and oxygen atoms of this group possess lone pairs of electrons, rendering them susceptible to electrophilic attack. Conversely, the electrophilic character of the nitrosyl nitrogen makes it a target for nucleophiles.
A notable electrophilic pathway for N-aryl-N-nitrosamines is the Fischer-Hepp rearrangement, which occurs under acidic conditions. nih.govnih.gov In this reaction, the N-nitroso compound rearranges to form a C-nitroso isomer. For N-nitrosodiphenylamine, this rearrangement typically yields p-nitrosodiphenylamine. nih.gov This reaction is believed to proceed through an intramolecular mechanism. nih.govnih.gov The industrial synthesis of 4-nitrosodiphenylamine (B86041) from N-nitrosodiphenylamine relies on this acid-catalyzed rearrangement. chemrxiv.org
The reactivity of the nitrosyl group is also evident in its interaction with nucleophiles. While specific studies on this compound are limited, the general reactivity of nitrosamines suggests that nucleophilic attack can occur at the nitrosyl nitrogen. The nature of the nucleophile and the reaction conditions dictate the outcome of such reactions.
Oxidative and Reductive Transformations
The presence of both an oxidizable amine function and a reducible nitroso group makes this compound susceptible to both oxidative and reductive transformations.
Studies on related compounds provide insights into its reductive behavior. For instance, N-nitrosodiphenylamine can be reduced to its corresponding hydrazine, 1,1-diphenylhydrazine (B1198277), under anaerobic conditions by liver enzymes. researchgate.net This reduction has been shown to be catalyzed by aldehyde oxidase. researchgate.net Electrochemical studies on 4-nitroso-N,N-dimethylaniline, a structurally similar compound, demonstrate its reduction in two consecutive two-electron steps. researchgate.netresearchgate.net The first reversible step leads to the formation of 4-(hydroxyamino)-N,N-dimethylaniline. researchgate.net The chemical reduction of nitrosamines to hydrazines can also be achieved using reagents like zinc in acidic media. nih.gov
Information regarding the specific oxidative transformations of this compound is less documented in the available literature. However, the autoxidation of the structurally related 4-dimethylaminophenol proceeds via the formation of a 4-(N,N-dimethylamino)phenoxyl radical. nih.gov
Photochemical Reaction Mechanisms
The interaction of this compound with light can induce a variety of chemical changes, driven by the absorption of photons and subsequent electronic transitions.
Photolytic Degradation Pathways and Quantum Yields
The photolysis of N-nitrosamines, including N-nitrosoarylamines, is known to proceed primarily through the cleavage of the N-N bond. researchgate.networktribe.com Irradiation of N-nitrosodiphenylamine in a neutral solution leads to the formation of the corresponding diarylamine as the initial photoproduct. researchgate.net This photolytic cleavage can be influenced by the solvent, concentration, and the presence of substituents. researchgate.net Spin-trap studies have shown that photolysis of nitrosamines at neutral pH results in the formation of carbon-centered radicals, suggesting that a secondary reaction or rearrangement occurs after the initial N-N bond cleavage. researchgate.net
Photoinduced Intermolecular and Intramolecular Processes
Upon photoexcitation, N-nitrosamines can undergo various intermolecular and intramolecular processes. In acidic media, the photolysis of N-nitrosamines is believed to proceed via the N-protonated form, generating a radical cation intermediate. nih.gov The photolysis of N-nitrosamides, which are structurally related, in acidic media also results in the fission of the nitrogen-nitrogen bond, in contrast to their thermal decomposition which involves cleavage of the nitrogen-carbonyl bond. nih.gov
For N-aryl-N-alkyl nitrosamines, photolysis can lead to photoinduced nitrosation of other molecules in the absence of acid. researchgate.net Furthermore, the photolysis of N-nitroso-N-methylaniline in the presence of air can produce ring-nitrated products alongside the corresponding nitramine. researchgate.net While these studies on related compounds provide valuable insights, specific investigations into the photoinduced intermolecular and intramolecular processes of this compound are needed for a complete understanding.
Thermochemical Decomposition Pathways
The thermal stability of this compound is a critical aspect of its chemical profile, with decomposition pathways being highly dependent on temperature and the surrounding chemical environment.
The primary event in the thermal decomposition of many nitrosamines is the homolytic cleavage of the N-NO bond. The bond dissociation energy (BDE) of the N-NO bond is a key parameter in determining the thermal stability of these compounds. For N-nitrosodiphenylamine derivatives, the homolytic N-NO bond dissociation is energetically more favorable than heterolytic cleavage. The N-NO bond dissociation energy for N-nitrosodiphenylamine has been reported to be significantly lower than that of many other organic bonds, indicating its relative instability. nih.gov
Studies on the thermal decomposition of N-nitrosopiperazine have shown that the process follows Arrhenius temperature dependence with a specific activation energy. researchgate.net The decomposition of N-nitroso-pendimethalin, another N-nitrosamine, begins at approximately 120°C, with the rate increasing exponentially with temperature. calpaclab.com The decomposition of N-nitrosodiphenylamine upon heating is known to emit toxic fumes of nitrogen oxides. researchgate.net
The products of thermal decomposition can be complex and varied. For some energetic materials, decomposition can proceed in multiple stages, with the initial fragmentation followed by further reactions of the decomposition products. nih.govnih.gov The specific decomposition products of this compound would likely include nitrogen oxides and various organic fragments resulting from the breakdown of the diphenylamine structure.
Table of Research Findings on Nitrosamine (B1359907) Reactivity and Decomposition
| Compound/Class | Reaction/Process | Key Findings | Reference(s) |
| N-Aryl-N-nitrosamines | Fischer-Hepp Rearrangement | Acid-catalyzed intramolecular rearrangement to C-nitroso isomers. | nih.govnih.govnih.govchemrxiv.org |
| N-Nitrosodiphenylamine | Reductive Metabolism | Reduced to 1,1-diphenylhydrazine by liver aldehyde oxidase. | researchgate.net |
| 4-Nitroso-N,N-dimethylaniline | Electrochemical Reduction | Two-step reduction, first to a hydroxyamino derivative. | researchgate.netresearchgate.net |
| N-Nitrosamines | Photolysis | Primary pathway is N-N bond cleavage. | researchgate.networktribe.com |
| N-Nitrosodimethylamine (NDMA) | Photolysis Quantum Yield | Approximately 0.3 in the pH range of 2-8. | researchgate.net |
| N-Nitrosodiphenylamine | Thermal Decomposition | Decomposes upon heating to emit toxic nitrogen oxides. | researchgate.net |
| N-Nitrosodiphenylamine Derivatives | N-NO Bond Dissociation | Homolytic cleavage is energetically favored over heterolytic cleavage. |
Mechanisms of Formation as Unintended Byproducts in Complex Matrices
The emergence of this compound as an unintended byproduct is a subject of significant interest, particularly within industrial contexts involving complex chemical matrices such as rubber manufacturing and pharmaceutical production. Its formation is not the result of a deliberate synthesis but rather the consequence of specific precursor molecules reacting under favorable conditions, often initiated by the presence of nitrosating agents.
The primary mechanism for the formation of this compound involves the reaction of secondary or tertiary amines with a nitrosating agent. nih.gov In many industrial environments, especially those related to rubber vulcanization, various chemical accelerators and antioxidants are used, which can act as precursors for nitrosamine formation. acs.orgwikipedia.org
A plausible pathway for the unintended synthesis of this compound involves the reaction between derivatives of diphenylamine and a compound containing a dimethylamino group, such as N,N-dimethyl-p-phenylenediamine, in the presence of nitrosating agents like nitrogen oxides (NOx) or nitrous acid. nih.govresearchgate.net The formation process can be dissected into several key steps:
Generation of Nitrosating Agents: In industrial settings, nitrogen oxides (NOx) can be present in the ambient atmosphere, arising from sources like vehicle exhaust or industrial combustion. wikipedia.org These oxides can be absorbed by fillers, such as carbon black or silica (B1680970), which are commonly used in rubber formulations. wikipedia.org Under acidic conditions, nitrites can also form nitrous acid (HNO₂), a potent nitrosating agent. nih.gov
Activation of Precursor Amines: The reaction typically begins with the nitrosation of a secondary amine. For instance, diphenylamine or its derivatives can react with a nitrosating agent to form an N-nitrosamine intermediate. It has been suggested that for aromatic secondary amines, the initial attack of the nitrosating agent occurs at the amino nitrogen atom. sci-hub.se
Intramolecular Rearrangement (Fischer-Hepp Rearrangement): In the case of aromatic N-nitrosamines, an acid-catalyzed intramolecular rearrangement can occur, known as the Fischer-Hepp rearrangement. This reaction repositions the nitroso group from the nitrogen atom to the para-position of the aromatic ring, forming a C-nitroso compound. sci-hub.se For example, N-nitrosodiphenylamine can rearrange to form 4-nitrosodiphenylamine. researchgate.netsci-hub.se This rearrangement is a critical step in forming the nitrosodiphenylamine core of the target molecule.
Reaction with a Tertiary Amine: The final step would involve the reaction of the nitrosated diphenylamine intermediate with a tertiary amine, such as N,N-dimethyl-p-phenylenediamine. This reaction could proceed through various mechanisms, including electrophilic aromatic substitution, where the nitrosated species acts as an electrophile attacking the electron-rich aromatic ring of the N,N-dimethyl-p-phenylenediamine.
The table below outlines the key reactants and intermediates involved in the proposed formation mechanism of this compound as an unintended byproduct.
| Reactant/Intermediate | Role in Formation | Relevant Research Findings |
| Diphenylamine (or its derivatives) | Primary precursor amine | Can be nitrosated to form N-nitrosodiphenylamine, which then rearranges. researchgate.netsci-hub.se |
| N,N-Dimethyl-p-phenylenediamine | Secondary precursor amine | An electron-rich aromatic amine that can react with the nitrosated diphenylamine intermediate. |
| Nitrogen Oxides (NOx) / Nitrous Acid | Nitrosating Agent | Reacts with precursor amines to initiate the formation of nitrosamines. nih.govwikipedia.org |
| N-Nitrosodiphenylamine | Key Intermediate | Formed from the nitrosation of diphenylamine; undergoes rearrangement. researchgate.netsci-hub.se |
| 4-Nitrosodiphenylamine | Key Intermediate | Product of the Fischer-Hepp rearrangement of N-nitrosodiphenylamine. researchgate.netsci-hub.se |
It is important to note that the reaction conditions within a complex matrix, such as the pH, temperature, and the presence of other chemical species, can significantly influence the rate and yield of this compound formation. usp.org For instance, the nitrosation of secondary amines is often favored under acidic conditions. nih.govusp.org
The following table summarizes the key mechanistic steps and the conditions that favor them, based on established chemical principles.
| Mechanistic Step | Description | Favorable Conditions |
| Nitrosation of Diphenylamine | The initial reaction of diphenylamine with a nitrosating agent to form N-nitrosodiphenylamine. | Presence of NOx or nitrous acid; acidic pH. nih.govwikipedia.org |
| Fischer-Hepp Rearrangement | Intramolecular rearrangement of N-nitrosodiphenylamine to 4-nitrosodiphenylamine. | Acidic environment. sci-hub.se |
| Electrophilic Aromatic Substitution | Reaction of the 4-nitrosodiphenylamine intermediate with N,N-dimethyl-p-phenylenediamine. | Presence of an electron-rich aromatic substrate. |
Computational Chemistry and Theoretical Insights
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and bonding characteristics of molecules like 4-(Dimethylamino)-4'-nitrosodiphenylamine. These methods allow for the optimization of the molecular geometry and the analysis of the electronic distribution.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. For a molecule like this compound, DFT calculations, often employing hybrid functionals such as B3LYP or PBE0 with a suitable basis set (e.g., 6-311G(d,p)), can predict its optimized geometry, including bond lengths, bond angles, and dihedral angles. These calculations often reveal a non-planar structure, with a twist around the N-N bond connecting the two phenyl rings, which is a common feature in diphenylamine (B1679370) derivatives.
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), while computationally more intensive, can provide benchmark data for comparison. These methods are crucial for obtaining a highly accurate description of the electronic wave function and correlation effects.
Table 1: Representative Calculated Geometrical Parameters for a Push-Pull Diphenylamine System (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-N (amino) | ~1.38 Å |
| Bond Length | C-N (nitroso) | ~1.42 Å |
| Bond Length | N-N | ~1.39 Å |
| Bond Angle | C-N-C (amino) | ~122° |
| Dihedral Angle | Ph-N-N-Ph | ~45-60° |
Note: These are typical values for similar push-pull diphenylamine structures and serve as an illustration for this compound.
Natural Bond Orbital (NBO) analysis is a powerful tool to understand the delocalization of electron density and the nature of intramolecular interactions. In this compound, NBO analysis would likely reveal significant hyperconjugative interactions, indicating charge transfer from the lone pair of the dimethylamino nitrogen to the π* orbitals of the phenyl ring and further to the nitroso group. This charge delocalization is a key feature of push-pull systems and contributes to their unique electronic properties.
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of atoms and bonds within a molecule based on the topology of the electron density. mdpi.com AIM analysis can identify bond critical points (BCPs) and characterize the nature of the chemical bonds (e.g., covalent vs. ionic character). For this molecule, AIM would help in quantifying the strength and nature of the various C-N, N-N, and C-C bonds.
Spectroscopic Property Prediction and Correlation
Computational methods are highly effective in predicting spectroscopic properties, which can then be correlated with experimental data for validation of the theoretical models.
DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. The calculated NMR shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, influenced by the electron-donating and -withdrawing substituents, as well as a characteristic singlet for the methyl protons of the dimethylamino group.
Similarly, the calculation of vibrational frequencies can help in the interpretation of experimental IR and Raman spectra. The predicted spectrum would exhibit characteristic stretching frequencies for the C-N, N-N, N=O, and aromatic C-H bonds. Theoretical calculations are often performed in the harmonic approximation, and the resulting frequencies may be scaled to improve agreement with experimental anharmonic frequencies. mdpi.com
Table 2: Representative Calculated Vibrational Frequencies for a Push-Pull Diphenylamine System (Illustrative)
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
|---|---|---|
| N=O Stretch | Nitroso | ~1500-1550 |
| C-N Stretch | Dimethylamino | ~1350-1380 |
| Aromatic C=C Stretch | Phenyl rings | ~1580-1610 |
| C-H Stretch | Aromatic | ~3000-3100 |
| C-H Stretch | Methyl | ~2850-2950 |
Note: These are typical values for similar structures and serve as an illustration.
Time-Dependent Density Functional Theory (TDDFT) is the workhorse method for calculating the electronic absorption spectra (UV-Vis) of medium to large-sized molecules. For this compound, TDDFT calculations can predict the energies and oscillator strengths of the electronic transitions. The lowest energy transition is expected to be a significant intramolecular charge transfer (ICT) from the dimethylamino-substituted ring (donor) to the nitroso-substituted ring (acceptor). This ICT character is responsible for the strong absorption in the visible region, which gives the compound its color. The choice of functional in TDDFT is crucial, with long-range corrected functionals often providing more accurate results for charge-transfer states.
Investigation of Charge Transfer Dynamics and States
The defining characteristic of this compound is its potential for intramolecular charge transfer upon photoexcitation. The excited state dynamics of such push-pull systems are complex and often involve transitions between different electronic states.
Upon absorption of light, the molecule is promoted to an excited state, which can have a significant charge-transfer character. In polar solvents, this charge-separated state can be stabilized, leading to a red-shift in the emission spectrum (solvatochromism). Theoretical studies on analogous molecules have shown that the excited state can relax through various pathways, including radiative decay (fluorescence) and non-radiative decay. acs.orgresearchgate.net
In some push-pull systems, a twisted intramolecular charge transfer (TICT) state can be formed in the excited state. rsc.org This involves the rotation of the donor and acceptor moieties relative to each other, leading to a highly polar, non-emissive state that can quench fluorescence. Computational studies can map the potential energy surface of the excited state to identify the barriers and minima corresponding to the locally excited (LE) and TICT states, providing insight into the dynamics of fluorescence and quenching. The investigation of such charge transfer processes is crucial for the design of molecules for applications in nonlinear optics, sensors, and molecular electronics. acs.orgnih.gov
Internal Charge Transfer (ICT) and Twisted Internal Charge Transfer (TICT) Models
For push-pull systems in general, the ICT process involves the photoinduced transfer of an electron from an electron-donating group (like dimethylamino) to an electron-withdrawing group (like nitroso) through a π-conjugated system. The TICT model is a specific variant of ICT where this charge transfer is facilitated by the twisting of a molecular fragment, typically the donor group, relative to the rest of the molecule. researchgate.netnih.gov This conformational change leads to a highly polar excited state. The dynamics of such processes are often solvent-dependent, with polar solvents stabilizing the charge-separated TICT state. uni.lu However, without specific studies on this compound, any discussion of its behavior remains speculative.
Solvatochromic Effects and Protonation Influence on Electronic Properties
There is a notable lack of published research specifically detailing the solvatochromic effects on this compound. Solvatochromism, the change in a substance's color with the polarity of the solvent, is a hallmark of compounds with significant changes in dipole moment upon electronic excitation, a characteristic feature of ICT processes. nih.gov Studies on analogous molecules show that the absorption and emission spectra of push-pull systems can exhibit significant shifts in solvents of varying polarity. caymanchem.com
Similarly, specific theoretical or experimental data on how protonation influences the electronic properties of this compound is not available in the current body of scientific literature. Protonation of the amino or nitroso groups would be expected to drastically alter the electron-donating or -accepting character of these moieties, thereby significantly impacting the compound's absorption and emission spectra. osha.govresearchgate.net However, dedicated studies to quantify these effects for the specified molecule could not be located.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
No specific molecular dynamics (MD) simulation studies focused on the conformational landscapes or intermolecular interactions of this compound were found in the reviewed literature. MD simulations are a powerful tool for exploring the accessible conformations of a molecule and its interactions with its environment, such as solvent molecules or other solute molecules. For flexible molecules like diphenylamines, MD simulations could provide valuable insights into the distribution of torsional angles and the dynamics of conformational changes.
Reaction Pathway Analysis and Transition State Modeling
A thorough search of chemical and computational science databases did not reveal any studies on the reaction pathway analysis or transition state modeling for this compound. Such studies involve computationally mapping the potential energy surface of a chemical reaction, identifying transition states, and calculating activation barriers. This type of analysis is crucial for understanding reaction mechanisms and kinetics. The absence of such studies indicates a gap in the understanding of the chemical reactivity and degradation pathways of this particular compound.
Functional Materials Science and Supramolecular Chemistry
Design and Synthesis for Optoelectronic Applications
The rational design and synthesis of organic molecules with tailored electronic properties are fundamental to the advancement of optoelectronics. The structure of 4-(Dimethylamino)-4'-nitrosodiphenylamine, featuring a strong intramolecular charge transfer character, makes it a compelling candidate for such applications.
While direct studies employing this compound in dye-sensitized solar cells (DSSCs) are not extensively documented in peer-reviewed literature, its molecular framework is archetypal of a push-pull chromophore, a critical component in such devices. In a typical DSSC, a dye molecule absorbs light, leading to an excited state from which an electron is injected into the conduction band of a wide-bandgap semiconductor, commonly titanium dioxide (TiO2). The efficiency of this process is heavily reliant on the electronic properties of the dye.
The dimethylamino group acts as a potent electron donor, while the nitroso group serves as an effective electron acceptor. The diphenylamine (B1679370) core functions as a π-conjugated bridge, facilitating charge separation upon photoexcitation. This intramolecular charge transfer (ICT) from the donor to the acceptor end of the molecule is crucial for effective electron injection into the semiconductor's conduction band. Research on analogous D-π-A dyes, such as those based on triphenylamine (B166846) donors and various acceptor moieties, has demonstrated their potential as sensitizers in DSSCs. nih.govnih.gov For instance, pyranoanthocyanin derivatives bearing a dimethylamino group have been explored as sensitizers, achieving notable power conversion efficiencies. researchgate.net The performance of such dyes is intrinsically linked to their light-harvesting capabilities, energy level alignment with the semiconductor, and the efficiency of electron injection and dye regeneration.
The synthesis of such chromophores for DSSC applications often involves multi-step procedures, such as the Vilsmeier-Haack reaction for formylation of donor moieties, followed by Knoevenagel condensation with acceptor units to construct the final D-π-A architecture. nih.govnih.gov While a specific synthetic protocol for this compound tailored for DSSCs is not detailed, analogous synthetic strategies would be applicable.
Table 1: Comparison of Donor and Acceptor Moieties in Push-Pull Chromophores for DSSCs
| Donor Moiety | Acceptor Moiety | π-Bridge | Reference |
|---|---|---|---|
| Dimethylamino | Pyranoanthocyanin | Cinnamyl | researchgate.net |
| Triphenylamine | Cyanoacrylamide | Thiophene | nih.govnih.gov |
This table includes hypothetical data for this compound based on the characteristics of similar compounds.
The significant intramolecular charge transfer within this compound also suggests its potential for applications in non-linear optics (NLO). Materials with high second-order or third-order NLO susceptibility are sought after for technologies such as optical switching, frequency conversion, and optical data storage. The push-pull nature of this molecule can lead to a large change in dipole moment upon excitation, a key factor for a high second-order hyperpolarizability (β).
Studies on structurally similar molecules provide insight into the potential NLO properties of this compound. For example, (E)-4-(4-dimethylaminophenyl)but-3-en-2-one, which also possesses a dimethylamino donor and a carbonyl acceptor, has been investigated for its third-order NLO properties using the Z-scan technique. semanticscholar.org This study revealed a combination of thermal and electronic non-linear effects, indicating its potential as a material for optoelectronic applications. semanticscholar.org Furthermore, co-crystals of related stilbazolium salts have demonstrated significant second-harmonic generation (SHG) efficiencies, highlighting the impact of molecular packing on bulk NLO properties.
The synthesis of molecules for NLO applications often focuses on creating highly polarizable systems. For this compound, this would involve standard aromatic substitution reactions. The resulting material could then be incorporated into polymer matrices or grown as single crystals to achieve the non-centrosymmetric arrangement necessary for second-order NLO effects.
Table 2: Non-Linear Optical Properties of a Structurally Related Compound
| Compound | Measurement Technique | Key Finding | Reference |
|---|
Integration into Sensor Platforms for Chemical Detection
The electronic and spectroscopic properties of this compound make it a candidate for the development of chemical sensors. Changes in its absorption or emission characteristics upon interaction with specific analytes could form the basis of a sensing mechanism.
While specific research on this compound as a chemo- or fluorosensor is limited, the broader class of N-nitrosodiphenylamines has been the target of electrochemical sensing methods. researchgate.netnih.gov These sensors often utilize nanocomposites, such as graphene and platinum nanoparticles, to enhance the electrochemical oxidation signal of the analyte. researchgate.net
The potential of this compound as a fluorosensor could be explored, particularly for the detection of metal ions. The nitrogen and oxygen atoms in the molecule could act as binding sites for metal ions, and such binding events could perturb the intramolecular charge transfer, leading to a change in the fluorescence spectrum (a chemosensing effect). For instance, organic dyes with dimethylamino groups have been incorporated into aptamer-based sensors for the detection of heavy metal ions like Hg2+ in aqueous media. core.ac.ukmdpi.com
The synthesis of such a sensor would involve the functionalization of the this compound core to include a specific recognition unit for the target analyte. Alternatively, the inherent properties of the molecule itself could be harnessed for sensing applications.
Supramolecular Architectures and Self-Assembly Studies
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to construct complex and functional systems. The structure of this compound, with its potential for hydrogen bonding, π-π stacking, and dipole-dipole interactions, makes it an interesting building block for supramolecular architectures.
There is no direct research found on the host-guest chemistry of this compound with macrocyclic receptors. However, based on its molecular dimensions and potential interaction sites, it is plausible that it could form inclusion complexes with common macrocycles such as cyclodextrins, calixarenes, and cucurbiturils.
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.govresearchgate.netnih.govmdpi.com The diphenylamine portion of this compound could potentially be encapsulated within the cavity of β-cyclodextrin or γ-cyclodextrin, driven by hydrophobic interactions. Such complexation could alter the photophysical properties of the guest molecule and enhance its solubility in aqueous media.
Calixarenes: These are macrocycles formed from the condensation of phenols and formaldehyde, possessing a defined upper and lower rim and a central cavity. nih.govresearchgate.netnih.govrsc.orgbeilstein-journals.org Depending on the size and functionalization of the calixarene, it could potentially bind this compound through a combination of hydrophobic and π-π interactions.
Cucurbiturils: These are barrel-shaped macrocycles with two identical carbonyl-fringed portals and a hydrophobic cavity. nih.govnih.govnih.govresearchgate.netrsc.org Cucurbit[n]urils are known to bind cationic and neutral guest molecules with high affinity. The slightly polar nature of the diphenylamine bridge and the potential for protonation of the amino group could facilitate binding within the cucurbituril (B1219460) cavity.
The formation of such host-guest complexes could be studied using techniques like NMR spectroscopy, isothermal titration calorimetry, and fluorescence spectroscopy to determine the binding stoichiometry, association constants, and the geometry of the complex.
Table 3: Potential Host-Guest Interactions of this compound
| Macrocyclic Host | Potential Driving Interactions | Potential Effects on Guest |
|---|---|---|
| β-Cyclodextrin | Hydrophobic interactions | Increased aqueous solubility, altered photophysics |
| Calixarene | Hydrophobic and π-π stacking | Modified electronic properties, formation of larger assemblies |
This table presents hypothetical interactions based on the principles of supramolecular chemistry.
Fabrication of Hybrid Materials and Composites
Extensive research has been conducted on the development of novel hybrid and composite materials, leveraging the unique properties of various organic and inorganic constituents. Methodologies such as the sol-gel process, in-situ polymerization, and solution blending are commonly employed to create materials with tailored functionalities. nih.govmdpi.comresearchgate.netcore.ac.ukmdpi.com For instance, derivatives of diphenylamine have been successfully incorporated into polymer backbones, such as polyamides and polyimides, which are then used to form organic-inorganic hybrid materials, often with silica (B1680970), to enhance thermal and mechanical properties. core.ac.ukntu.edu.twntu.edu.twnih.gov Similarly, p-phenylenediamine (B122844) and its derivatives have been utilized to modify substrates like graphene foam, leading to the creation of composites with improved thermal and electromagnetic interference shielding capabilities. mdpi.comresearchgate.net
However, based on a comprehensive review of available scientific literature, there is no specific research detailing the fabrication of hybrid materials or composites using the chemical compound This compound . Searches for the application of this particular molecule in materials science, specifically in the context of hybrid and composite material synthesis, did not yield any published studies, research findings, or associated data tables.
While the constituent functional groups of this compound—a dimethylamino-substituted diphenylamine and a nitroso group—suggest theoretical potential for its use as a monomer or functional additive in polymerization or composite formulation, no empirical evidence or documented research could be located to substantiate this. The scientific community has explored other diphenylamine and nitroso-containing compounds for materials applications, but the specific use of this compound in this area remains uninvestigated in the available literature.
Therefore, a detailed discussion on the fabrication methodologies, research findings, and data for hybrid materials and composites based on this compound cannot be provided.
Environmental Chemistry and Remediation Research
Environmental Occurrence and Distribution Studies
There is a notable absence of published studies detailing the environmental occurrence and distribution of 4-(Dimethylamino)-4'-nitrosodiphenylamine in various environmental compartments such as soil, water, and air. While general monitoring for nitrosamines in drinking water and industrial wastewater is conducted, specific data for this compound is not reported in available environmental surveys. chemicalbook.comnih.gov The potential for its presence in the environment may be inferred from the production and use of its precursors, though this has not been substantiated with direct environmental measurements. nih.gov For instance, N-Nitrosodiphenylamine has been identified at numerous hazardous waste sites, suggesting that related compounds could also be present but are not being specifically monitored. nih.gov
Abiotic Degradation Pathways in Environmental Compartments
The abiotic degradation of this compound through processes like photolysis, hydrolysis, and oxidation has not been specifically investigated.
Advanced Photolysis Kinetics and Mechanisms
Specific kinetic data and mechanistic pathways for the photolysis of this compound are not available in the current scientific literature. Research on the related compound 4-dimethylamino-4'-nitrostilbene (B1242720) (DANS) indicates that it undergoes photodegradation, with photo-oxidation identified as a dominant mechanism. nih.govgassnova.nonih.gov The rate of photodegradation for DANS is influenced by factors such as the wavelength of light and the surrounding atmosphere (e.g., oxygen presence enhances degradation). nih.govgassnova.no However, it is crucial to note that these findings for DANS cannot be directly extrapolated to this compound without specific experimental validation. General studies on nitrosamines suggest that photolysis can be a significant degradation process in surface waters. cdc.gov
Hydrolytic and Oxidative Transformations in Aqueous Systems
There is a lack of specific research on the hydrolytic and oxidative transformations of this compound in aqueous environments. While there is no evidence to suggest that nitrosamines, in general, undergo hydrolysis under typical acidic or basic environmental conditions, photochemical oxidation can be an important degradation route in water. cdc.gov The autoxidation of the related compound 4-dimethylaminophenol has been studied, revealing the formation of a phenoxyl radical that subsequently decays. nih.gov This suggests that oxidative processes could potentially play a role in the transformation of this compound, but dedicated studies are required to confirm this.
Biotic Transformation and Biodegradation Capabilities
Specific studies on the biotic transformation and biodegradation of this compound are not documented in the available literature. However, research on other nitrosamines provides some general insights. For example, N-nitrosodiethanolamine (NDELA) has been shown to be biodegradable, with half-lives ranging from approximately 28 to 38 days in water, depending on the temperature. cdc.gov The biodegradation of NDELA was observed to be significant, with over 80% degradation after 56 days at 20°C. cdc.gov In contrast, some other nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosopiperazine (NPz) have been found to be less biodegradable under similar conditions. cdc.gov The microbial metabolism of NDMA is known to be initiated by enzymes such as toluene-4-monooxygenase. ethz.ch Whether similar pathways are relevant for this compound remains unknown.
Source Identification and Precursor Analysis in Contaminated Matrices
Direct source identification and precursor analysis for this compound in contaminated environments have not been reported. It is plausible that the compound could be formed from the nitrosation of 4-aminodiphenylamine, a reaction that can occur in the presence of nitrosating agents like nitrites, particularly under acidic conditions. The formation of N-nitrosodimethylamine (NDMA) from the reaction of amidopyrine with nitrogen oxides from the air has been demonstrated, highlighting a potential formation pathway for nitrosamines from precursor amines. nih.gov Industrial activities involving related chemicals, such as the use of N-Nitrosodiphenylamine in the rubber industry, could be potential, though unconfirmed, sources. nih.gov
Development of Advanced Remediation Technologies
There are no studies available that specifically focus on the development of advanced remediation technologies for this compound. General remediation approaches for other contaminants, such as advanced oxidation processes and bioremediation, could potentially be adapted. ethz.ch Advanced oxidation processes that generate highly reactive radicals have been shown to be effective in degrading a wide range of organic pollutants. epa.gov Bioremediation strategies, including biostimulation and bioaugmentation, are being explored for the cleanup of various industrial chemicals. ethz.ch However, the applicability and effectiveness of these technologies for this compound would require dedicated research and development.
Table of Chemical Compounds
| Chemical Name |
| This compound |
| N-Nitrosodiphenylamine |
| 4-dimethylamino-4'-nitrostilbene (DANS) |
| N-nitrosodiethanolamine (NDELA) |
| N-nitrosodimethylamine (NDMA) |
| N-nitrosopiperazine (NPz) |
| 4-dimethylaminophenol |
| 4-aminodiphenylamine |
| Amidopyrine |
| Toluene-4-monooxygenase |
| Nitrites |
| Nitrogen oxides |
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). mdpi.com These methods are considered promising for the degradation of recalcitrant organic compounds like N-nitrosamines. researchgate.net Research into AOPs for the degradation of N-nitrosamines, including the related compound N-nitrosodiphenylamine (NDPhA), has explored several techniques.
UV Photolysis and UV-based AOPs: Ultraviolet (UV) photolysis is a key technology for the degradation of nitrosamines. mdpi.com Studies have shown that the direct photolysis of N-nitrosamines can lead to the cleavage of the N-N bond, effectively removing their characteristic mutagenic activity. nih.gov For instance, the UV photolysis of several mutagenic N-nitrosamines, including N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), and N-nitrosodi-n-propylamine (NDPA), resulted in the removal of their specific mutagenic properties. nih.gov However, in the case of N-nitrosodiphenylamine (NDPhA), UV photolysis was found to lead to the formation of other mutagenic products. nih.gov The combination of UV with an oxidant like hydrogen peroxide (H₂O₂), known as the UV/H₂O₂ process, generates hydroxyl radicals, which can enhance the degradation of these compounds. researchgate.net
Ozonation and Ozone-based AOPs: Ozonation is another AOP that has been investigated for the removal of N-nitrosamines. The reaction of ozone (O₃) with N-nitrosamines can be slow, but the degradation is significantly enhanced by the generation of hydroxyl radicals in processes like O₃/H₂O₂. researchgate.net Research on NDMA, a related nitrosamine (B1359907), showed that its degradation during ozonation is dominated by the reaction with hydroxyl radicals. researchgate.net The ozonation of compounds containing a dimethylamino group, a structural feature of this compound, has been shown to form NDMA, particularly as pH increases. nih.govnih.gov
Fenton and Photo-Fenton Processes: The Fenton process, which involves the reaction of hydrogen peroxide with ferrous ions (Fe²⁺) to produce hydroxyl radicals, is a powerful AOP for degrading various organic pollutants. mdpi.comkirj.ee This process has been shown to be effective for the destruction of nitrophenols, which are structurally related to the nitro-aromatic portion of this compound. kirj.eeresearchgate.net The Fenton reaction is valued for its simplicity and the fact that it does not require UV light, unlike photo-Fenton systems. kirj.ee
| AOP Method | Target Compound(s) | Key Research Findings | Reference |
|---|---|---|---|
| UV Photolysis | N-nitrosodiphenylamine (NDPhA) and other N-nitrosamines | Removes specific mutagenicity of many N-nitrosamines but can form mutagenic byproducts from NDPhA. | nih.gov |
| UV/H₂O₂ | N-nitrosamines (general) | Effective AOP for micropollutant abatement through hydroxyl radical-mediated oxidation. | researchgate.net |
| Ozonation | N-nitrosodimethylamine (NDMA), Dimethylamine-containing compounds | Degradation is primarily driven by hydroxyl radicals. Ozonation of dimethylamino compounds can yield NDMA. | researchgate.netnih.gov |
| Fenton Reagent (Fe²⁺/H₂O₂) | Nitrophenols | Found to be a very promising method for the rapid degradation of nitrophenols, following first-order kinetics. | kirj.eeresearchgate.net |
Adsorption-Based Removal Strategies
Adsorption is a widely used physical process for the removal of organic pollutants from water. The effectiveness of this method depends on the properties of both the adsorbent material and the target compound.
Activated Carbon Adsorption: Activated carbon (AC) is a common adsorbent due to its high surface area and porous structure. researchgate.net Powdered activated carbon (PAC) is often used in water treatment to remove synthetic organic chemicals. researchgate.net Studies on the removal of N-nitrosodimethylamine (NDMA) precursors have shown that PAC can be effective, with removal efficiency depending on the water source and the properties of the carbon. researchgate.net Specifically, basic carbons with pores larger than 10 Å are suggested to be more effective for NDMA precursor control. researchgate.net Surface-modified activated carbon has also demonstrated improved adsorptive removal of NDMA in continuous-flow columns. nih.govresearchgate.net
Adsorption on Other Materials: Research has also explored other adsorbent materials. A study on 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), a compound with structural similarities to this compound, investigated its adsorption on amorphous silica (B1680970) glass surfaces. researchgate.netnih.govnih.gov The study, using density functional theory (DFT) calculations, found that the dominant interaction was the hydrogen bonding between the nitro group of the molecule and the hydroxyl groups on the silica surface. nih.govnih.gov This suggests that the nitro-aromatic portion of this compound could play a key role in its adsorption onto silica-based materials.
| Adsorbent | Target Compound(s) | Key Research Findings | Reference |
|---|---|---|---|
| Powdered Activated Carbon (PAC) | N-nitrosodimethylamine (NDMA) precursors | Removal efficiency is higher in wastewater effluents. Basic carbons with larger pores (>10 Å) are more effective. | researchgate.net |
| Surface-Modified Activated Carbon (AC800) | N-nitrosodimethylamine (NDMA) | Demonstrated extended breakthrough and exhaustion times in granular activated carbon (GAC) columns compared to conventional GAC. | nih.govresearchgate.net |
| Amorphous Silica Glass | 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS) | Adsorption is dominated by hydrogen bonding between the nitro group and surface hydroxyl groups, favoring a parallel orientation of the molecule on the surface. | researchgate.netnih.govnih.gov |
Membrane Separation Techniques
Membrane separation processes, such as nanofiltration (NF) and reverse osmosis (RO), are pressure-driven technologies that can effectively remove a wide range of organic micropollutants (OMPs) from water. nih.govresearchgate.net These technologies offer a physical barrier to contaminants and are considered a promising approach for sustainable water treatment. nih.govnih.gov
Nanofiltration (NF): NF membranes have emerged as a promising solution for the removal of OMPs, including pharmaceuticals and industrial chemicals. mdpi.comresearchgate.net The removal efficiency of NF membranes is influenced by factors such as pore size, surface charge, and the hydrophilicity of the membrane material. mdpi.com Studies have shown that NF can achieve high removal rates (often exceeding 90%) for many emerging contaminants. researchgate.net For instance, the NF90 membrane has shown approximately 98% retention for carbamazepine, another organic micropollutant. nih.gov
Reverse Osmosis (RO): RO membranes, having the smallest pore sizes among pressure-driven membranes, generally achieve higher rejection values for OMPs than NF membranes. researchgate.net RO is a key technology in water reuse applications, where stringent removal of trace organic compounds is required. nih.govrsc.org Research has demonstrated that RO membranes can effectively reject N-nitrosamines. nih.gov For example, a study focusing on NDMA removal found that certain RO membranes could achieve rejection rates of up to 92% after modification by heat treatment. nih.gov The rejection of OMPs by RO membranes can be influenced by the molecule's properties, such as its pKa value and hydrophobicity. nih.gov
| Membrane Technique | Target Pollutants | Performance Findings | Reference |
|---|---|---|---|
| Nanofiltration (NF) | Organic Micropollutants (OMPs), including pharmaceuticals | Can achieve removal rates exceeding 90% for many OMPs. Performance depends on pore size, charge, and hydrophilicity. | mdpi.comresearchgate.net |
| Reverse Osmosis (RO) | Organic Micropollutants (OMPs), N-nitrosamines (e.g., NDMA) | Generally achieves higher rejection than NF. Modified RO membranes have achieved up to 92% removal of NDMA. | researchgate.netnih.gov |
| NF/RO Hybrid Systems | Organic Micropollutants (OMPs) | Combining NF/RO with other treatments like activated carbon filtration is sometimes necessary for complete removal of all pollutants. | researchgate.net |
Mechanisms of Biological Interaction and Toxicological Investigations
Structure-Activity Relationship (SAR) Studies for Biological Effects
Structure-activity relationship (SAR) analyses investigate how a molecule's chemical structure correlates with its biological activity. For 4-(Dimethylamino)-4'-nitrosodiphenylamine, the key structural features determining its activity are the nitrosamine (B1359907) group attached to an aromatic system and the dimethylamino substituent.
Nitrosyl Group: The N-nitroso group is central to the biological activity of N-nitrosamines. For many potent nitrosamines, particularly small alkyl nitrosamines, the primary pathway for metabolic activation is the hydroxylation of the α-carbon (the carbon atom adjacent to the nitroso-substituted nitrogen). nih.govnih.gov This enzymatic reaction, often mediated by Cytochrome P450 (CYP) enzymes, creates an unstable intermediate that can ultimately form highly reactive species capable of alkylating DNA. nih.govnih.govnih.gov However, this compound belongs to the N-nitrosodiphenylamine class, which lacks α-hydrogens. nih.govepa.gov This structural feature prevents activation through the typical α-carbon hydroxylation pathway, a key reason why N-nitrosodiphenylamine is considered a weak carcinogen compared to nitrosamines like N-Nitrosodimethylamine (NDMA). nih.govnih.gov Its biological activity is thought to arise from alternative mechanisms, such as metabolic denitrosation or transnitrosation, where the nitroso group is transferred to other amine compounds. nih.govbohrium.com The inherent instability of the N-NO bond in N-nitrosodiphenylamine is demonstrated by its ability to undergo the Fischer-Hepp rearrangement in acidic conditions, where the nitroso group migrates to the phenyl ring. osha.gov
Dimethylamino Group: The dimethylamino group is a strong electron-donating substituent. nih.gov In medicinal chemistry, the dimethylamine (B145610) moiety is a versatile pharmacophore found in numerous FDA-approved drugs, where it contributes to a wide range of pharmacological activities, including anticancer effects. rsc.org In other chemical contexts, such as chalcone (B49325) derivatives, a 4-dimethylamino group on an aromatic ring was found to weaken the inhibition of nitric oxide production. nih.gov This was attributed to its strong electron-donating nature, which can decrease the stability of adducts formed with cellular nucleophiles like glutathione. nih.gov The structure of diphenylamine (B1679370) derivatives plays a significant role in their properties, and the correlation between structure and activity is crucial for understanding their biological interactions. mdpi.com
Molecular Mechanisms of Carcinogenicity and Mutagenicity
The carcinogenicity and mutagenicity of many N-nitrosamines are intrinsically linked to their metabolic conversion into reactive electrophiles that damage DNA. mdpi.comresearchgate.net
N-nitrosamines require metabolic activation to exert their carcinogenic effects, a process largely catalyzed by microsomal enzymes dependent on cytochrome P-450. mdpi.comnih.govresearchgate.netpjoes.com While the dominant pathway for many nitrosamines is α-hydroxylation, compounds like N-nitrosodiphenylamine that are not susceptible to this reaction follow alternative routes. nih.govresearchgate.netresearchgate.net
Studies on N-nitrosodiphenylamine show that its metabolism proceeds via two main pathways:
Denitrosation: This is considered a primary metabolic step. The N-NO bond is cleaved, yielding diphenylamine and nitric oxide. The nitric oxide is then further oxidized to nitrite (B80452) and nitrate, which have been detected as urinary metabolites in rats. nih.govcdc.gov This cytochrome P-450-dependent process is viewed as both a potential inactivation (detoxification) and activation pathway. nih.govcdc.gov
Ring Hydroxylation: In vitro studies using mouse liver microsomes have identified hydroxylated metabolites. The primary metabolite, diphenylamine (from denitrosation), undergoes ring hydroxylation to form 4-hydroxydiphenylamine, which can be further oxidized to its corresponding quinoneimine. cdc.gov
The table below summarizes the key metabolic pathways for N-nitrosodiphenylamine and compares them to the well-characterized pathway for N-Nitrosodimethylamine (NDMA).
Table 1: Comparison of Metabolic Pathways for N-Nitrosamines
| Compound | Primary Metabolic Pathway | Key Enzymes | Primary Metabolites | Reactive Intermediate | Reference |
|---|---|---|---|---|---|
| N-Nitrosodimethylamine (NDMA) | α-Carbon Hydroxylation | CYP2E1, CYP2A6 | N-nitroso(hydroxymethyl)methylamine, Formaldehyde | Methyldiazonium ion | nih.govresearchgate.net |
| N-Nitrosodiphenylamine (NDPA) | Denitrosation, Ring Hydroxylation | Cytochrome P-450 | Diphenylamine, Nitric Oxide, 4-Hydroxydiphenylamine, Quinoneimine | Potentially reactive quinoneimine or products of transnitrosation | nih.govcdc.gov |
The ultimate carcinogenic action of many genotoxic agents is the formation of covalent bonds with DNA, creating DNA adducts. mdpi.com These adducts can interfere with DNA replication and transcription, leading to mutations if not repaired. uconn.edu
Activated N-nitrosamines generate electrophilic intermediates that alkylate DNA bases. nih.govresearchgate.netgsa.ac.uk For simple alkylnitrosamines like NDMA, common adducts include N7-methylguanine (N7-MeG), N3-methyladenine (N3-MeA), and O⁶-methylguanine (O⁶-MeG). nih.gov O⁶-MeG is considered the most critical pro-mutagenic and carcinogenic lesion. nih.govmdpi.com For larger, more complex nitrosamines, such as the tobacco-specific nitrosamine NNK, bulky pyridyloxobutyl DNA adducts are formed in addition to methyl adducts. mdpi.comnih.gov The mutagenicity of such bulky adducts is influenced by the lesion's structure, the surrounding DNA sequence, and the cellular environment. uconn.edu
Given that N-nitrosodiphenylamine does not readily form an alkylating agent via α-hydroxylation, its genotoxicity may arise from other mechanisms, such as the formation of reactive metabolites like quinoneimines or through transnitrosation, where it transfers its nitroso group to another amine, creating a more potent genotoxic nitrosamine. nih.govcdc.gov
Cells possess a sophisticated network of DNA repair pathways to counteract DNA damage from alkylating agents. nih.govgsa.ac.uk Key mechanisms include:
Direct Reversal: This involves enzymes that directly remove the alkyl group. O⁶-methylguanine-DNA methyltransferase (MGMT) specifically repairs O⁶-alkylguanine and O⁴-alkylthymine adducts. nih.gov The ALKBH family of enzymes repairs N-alkylated bases like N1-methyladenine and N3-methylcytosine. nih.gov
Base Excision Repair (BER): This pathway handles small, non-helix-distorting base lesions, including many sites of alkylation. nih.gov
Nucleotide Excision Repair (NER): NER is responsible for removing bulky, helix-distorting adducts, which are common with larger carcinogens. nih.govnih.gov
The type of repair mechanism engaged depends on the specific type of DNA adduct formed. nih.govnih.gov
Table 2: Major DNA Repair Pathways for Nitrosamine-Induced Damage
| Repair Pathway | Key Enzymes | Type of Damage Repaired | Reference |
|---|---|---|---|
| Direct Reversal | MGMT, ALKBH family | O⁶-alkylguanine, O⁴-alkylthymine, N-alkylated bases (N1-MeA, N3-MeC) | nih.gov |
| Base Excision Repair (BER) | DNA glycosylases, AP endonuclease | Small, non-helix-distorting lesions (e.g., N7-alkylguanine, N3-alkyladenine) | nih.govgsa.ac.uk |
| Nucleotide Excision Repair (NER) | XPC, XPA, ERCC1-XPF, XPG | Bulky, helix-distorting adducts | nih.govnih.gov |
Cell-Based Assays for Cytotoxicity and Genotoxicity
In vitro assays using prokaryotic and mammalian cells are essential tools for evaluating the cytotoxic (cell-killing) and genotoxic (DNA-damaging) potential of chemical compounds. The genotoxicity of N-nitrosodiphenylamine has been extensively studied, yielding mixed results that often depend on the presence of an external metabolic activation system (e.g., liver S9 fraction). nih.govbohrium.comcdc.gov
Most in vitro genotoxicity tests for N-nitrosodiphenylamine have been negative without metabolic activation. nih.gov However, positive results have been observed in some assays when a metabolic activation system is included, suggesting that its metabolites are responsible for the genotoxic effects. nih.govcdc.gov For instance, N-nitrosodiphenylamine was found to be mutagenic in Salmonella typhimurium strains TA98 and TA100 only after in vitro nitrosation or with metabolic activation. nih.gov In assays with human cells, it did not induce unscheduled DNA synthesis in fibroblasts, and results for sister chromatid exchange in lymphocytes were not statistically significant. nih.govnih.gov
Common assays used to test nitrosamines include:
Bacterial Reverse Mutation Assay (Ames Test): Uses Salmonella typhimurium strains to detect gene mutations. bohrium.com
Micronucleus (MN) Test: Detects chromosome breakage or loss in mammalian cells (e.g., human TK6 cells) by scoring small, secondary nuclei (micronuclei). hesiglobal.org
DNA Strand Breakage Assays: Methods like the alkaline filter elution assay measure single-strand breaks in DNA. nih.gov
Unscheduled DNA Synthesis (UDS) Assay: Measures DNA repair synthesis in response to DNA damage, typically in primary hepatocytes. hesiglobal.org
Cytotoxicity Assays: Often performed alongside genotoxicity tests, using methods like trypan blue exclusion to measure cell viability. nih.gov
The table below summarizes selected in vitro genotoxicity findings for N-nitrosodiphenylamine.
Table 3: Selected In Vitro Genotoxicity Data for N-Nitrosodiphenylamine
| Test System | Endpoint | Metabolic Activation | Result | Reference |
|---|---|---|---|---|
| Salmonella typhimurium (TA1535, TA100, TA1537, TA98) | Gene Mutation | With and Without S9 | Negative | nih.gov |
| Salmonella typhimurium (TA104) | Gene Mutation | Not specified | Weakly Positive | bohrium.com |
| Human Fibroblasts | DNA Damage (UDS) | With S9 | Negative | nih.gov |
| Human Lymphocytes | Sister Chromatid Exchange | With S9 | Negative (Insignificant) | nih.gov |
| Chinese Hamster Ovary (CHO) Cells | Sister Chromatid Exchange | With and Without S9 | Negative | cdc.gov |
| Rat Hepatocytes | DNA Damage (Alkaline Elution) | Endogenous | Positive | cdc.gov |
In Vitro and In Vivo Model Studies for Mechanistic Elucidation
To understand the complete toxicological profile and mechanism of action, data from both in vitro systems and whole-animal (in vivo) models are integrated.
In Vitro Models: Mechanistic studies often employ subcellular fractions and cultured cells. The use of liver microsomes has been crucial in identifying the metabolic pathways of N-nitrosodiphenylamine, such as denitrosation and hydroxylation. cdc.gov Primary intact cells from target organs, like lung and kidney, can be used to investigate organ-specific metabolic activation and genotoxicity. nih.gov Studies with N-nitrosamines in primary rat hepatocytes have demonstrated the induction of DNA fragmentation and unscheduled DNA synthesis, indicating genotoxic activity that is dependent on the cells' own metabolic capacity. hesiglobal.org
In Vivo Models: Animal studies provide critical information on absorption, distribution, metabolism, excretion, and carcinogenicity in a whole organism. Following oral administration to rats, N-nitrosodiphenylamine is absorbed from the gastrointestinal tract, metabolized, and its metabolites (primarily nitrate) are excreted in the urine. cdc.gov
Carcinogenicity bioassays are the definitive studies for assessing cancer risk. In a long-term dietary study conducted by the National Cancer Institute (NCI), F344 rats exposed to N-nitrosodiphenylamine developed a statistically significant increased incidence of transitional cell carcinomas of the urinary bladder. nih.govepa.gov Dose-related hyperplasia of the bladder epithelium was also observed. bohrium.com In the same study, the compound was not found to be carcinogenic in B6C3F1 mice. epa.gov The mechanism for bladder tumor induction in rats is not fully understood but could involve the formation of calculi or transnitrosation of other amines. epa.gov In vivo genotoxicity tests in mice, such as the micronucleus assay and abnormal sperm morphology test, have consistently produced negative results for N-nitrosodiphenylamine. nih.govnih.gov
Table 4: Summary of Key In Vivo Study Findings for N-Nitrosodiphenylamine
| Species | Study Type | Endpoint | Key Finding | Reference |
|---|---|---|---|---|
| Rat (F344) | Chronic Dietary Bioassay | Carcinogenicity | Statistically significant increase in urinary bladder transitional cell carcinomas. | nih.govepa.gov |
| Mouse (B6C3F1) | Chronic Dietary Bioassay | Carcinogenicity | No statistically significant increase in tumor incidence. | epa.gov |
| Rat (Wistar) | Metabolism Study | Urinary Metabolites | Excretion of nitrate, nitrite, diphenylamine, and monohydroxydiphenylamine. | cdc.gov |
| Mouse | Genotoxicity | Micronucleus Assay | Negative result. | nih.gov |
| Mouse | Genotoxicity | Abnormal Sperm Morphology | Negative result. | nih.gov |
Compound Reference Table
Emerging Research Directions and Future Perspectives
Multi-Disciplinary Approaches Integrating Synthesis, Theory, and Application
Modern chemical research increasingly relies on a synergistic approach where synthetic chemistry, computational modeling, and applied science converge. For a compound like 4-(Dimethylamino)-4'-nitrosodiphenylamine, this integrated strategy is crucial for unlocking new functionalities and applications. Future work will likely involve not just the synthesis of the molecule itself but the development of a diverse library of analogues. For instance, research on similar complex amine structures has led to the synthesis of derivatives with potent anti-inflammatory or antimicrobial properties. nih.govnih.gov
A multi-disciplinary workflow would involve:
Synthesis: Developing efficient and scalable routes to this compound and its derivatives. This includes exploring novel catalytic systems and reaction conditions to improve yield and purity. nih.govgoogle.com
Theoretical Modeling: Utilizing computational chemistry to predict the electronic, structural, and reactive properties of new derivatives. This can guide synthetic efforts by identifying promising candidates for specific applications, such as materials science or pharmacology, before they are synthesized.
Application Screening: Testing the synthesized compounds in relevant biological or material systems. For example, drawing parallels from related structures, derivatives could be screened for activity as antioxidants, dye components, or as building blocks for functional polymers. science.govpatsnap.com The synthesis of novel azo-chitosan polymers from the related compound 4-nitroso-N,N-dimethylaniline for biological applications serves as a template for such explorations. researchgate.net
This integrated approach accelerates the discovery process, enabling a more rational design of molecules with tailored properties, moving beyond trial-and-error methodologies.
Sustainable and Green Chemistry Methodologies for Production
The chemical industry's shift towards sustainability is a major driver of innovation. For this compound, this involves rethinking its entire production lifecycle, from raw materials to final product, with a focus on minimizing waste and environmental impact.
Key areas of research in green production methodologies include:
Greener Precursor Synthesis: The production of key intermediates is a primary target for green innovation. For example, a Presidential Green Chemistry Challenge Award was given for a new process to make 4-Aminodiphenylamine (4-ADPA), a related and vital chemical intermediate. This process eliminates the use of chlorine and dramatically reduces waste, cutting organic waste by 74%, inorganic waste by 99%, and wastewater by 97% compared to traditional methods. researchgate.net Adopting similar principles for the precursors of this compound is a critical future goal.
Novel Reaction Pathways: Patents for related compounds like 4-nitrosodiphenylamine (B86041) describe synthetic methods designed to inhibit the formation of byproducts and reduce energy consumption. google.compatsnap.com Future research will focus on catalytic systems, such as those using quaternary ammonium (B1175870) bases, to improve reaction efficiency and selectivity under milder conditions. google.com
Eco-Friendly Techniques: The adoption of non-traditional green techniques is a promising frontier. This includes the use of greener solvents (e.g., water or ionic liquids), microwave-assisted synthesis, and ultrasonication to accelerate reactions and reduce energy use, as has been demonstrated in the synthesis of related chitosan (B1678972) derivatives. researchgate.net One-pot synthesis, where multiple reaction steps are carried out in the same vessel, further minimizes waste and improves process efficiency. researchgate.net
Exploration of Novel Functionalization and Derivatization Strategies
The molecular structure of this compound, with its reactive amine and nitroso groups and aromatic rings, offers multiple sites for chemical modification. Functionalization and derivatization are key strategies to create novel molecules with enhanced or entirely new properties.
Emerging strategies include:
Targeted Chemical Reactions: The core structure of N-nitrosodiphenylamine is known to undergo reactions like reduction, alkylation, and further nitrosation. nih.gov These reactions can be systematically applied to this compound to create a family of related compounds with diverse chemical characteristics.
Polymer Conjugation: A significant area of exploration is the grafting of the molecule onto biopolymers. For example, 4-nitroso-N,N-dimethylaniline has been reacted with chitosan to create novel azo-chitosan polymer derivatives with potential biological applications. researchgate.net This strategy can be used to impart new functionalities to natural polymers or to modify the solubility and delivery of the parent compound.
Advanced Catalytic Functionalization: Heterogeneous catalysts, such as carbon-supported Ruthenium (Ru/C) nanoparticles, have been shown to be highly effective for the N-functionalization of a broad spectrum of amines. nih.gov Such catalysts could be employed to selectively add new functional groups to the dimethylamino moiety, opening pathways to complex derivatives that are otherwise difficult to synthesize.
Building Blocks for Functional Materials: The unique electronic properties of the molecule make it a candidate as a building block for functional materials, including dyes, analytical probes, or components in agrochemicals and pharmaceuticals. science.gov
Advanced Analytical Method Development for Trace Detection
Given that many nitrosamines are classified as probable carcinogens, the ability to detect them at trace levels in various matrices (e.g., environmental samples, food, and pharmaceuticals) is of paramount importance. rsc.org Research is focused on developing analytical methods that are not only highly sensitive and specific but also rapid and cost-effective.
Recent advancements applicable to this compound include:
Electrochemical Sensors: A major area of innovation is the development of electrochemical sensors based on nanomaterials. One such sensor for the related N-nitrosodiphenylamine (NDPhA) uses a composite of poly(diallyldimethylammonium chloride)-stabilized graphene and platinum nanoparticles (PDDA–Gr/PtNPs). rsc.orgresearchgate.net This sensor demonstrates excellent performance with a low detection limit of 3.3 × 10⁻⁸ mol L⁻¹. Another novel sensor for the dual detection of NDPhA and N-nitrosodiethylamine (NDEA) utilizes a composite of multi-walled carbon nanotubes (MWCNTs) and an iron-porphyrinic metal-organic framework (MOF), achieving a detection limit of 6.534 × 10⁻³ µg mL⁻¹ for NDPhA. nih.gov These sensors offer high stability, reproducibility, and anti-interference capabilities. rsc.orgnih.gov
Chromatography-Mass Spectrometry: Gas Chromatography/Mass Spectrometry (GC/MS) remains a gold standard for the quantitative analysis of volatile nitrosamines. A GC/MS method has been successfully developed for detecting seven different nitrosamines, including NDPhA, in human plasma with limits of detection ranging from 0.01 to 2.14 ng/mL. nih.gov Such methods are crucial for human exposure and risk assessment studies.
Interactive Table: Advanced Analytical Methods for Nitrosamine (B1359907) Detection
| Technique | Analyte(s) | Sensing Platform / Column | Detection Limit (LOD) | Matrix | Reference |
|---|---|---|---|---|---|
| Electrochemical Sensor | N-Nitrosodiphenylamine (NDPhA) | PDDA–Gr/PtNPs on Glassy Carbon Electrode | 3.3 × 10⁻⁸ mol L⁻¹ | Aqueous Solution | rsc.org |
| Electrochemical Sensor | NDPhA and NDEA | PtNPs-enhanced MWCNTs/Fe-porphyrinic MOF | 6.534 × 10⁻³ µg mL⁻¹ (for NDPhA) | Tap Water, Tobacco | nih.gov |
| GC/MS | Volatile N-nitrosamines (including NDPhA) | Electron Impact (EI) Ionization | 0.01–2.14 ng/mL | Human Plasma | nih.gov |
Comprehensive Risk Assessment Frameworks for Environmental and Health Implications
A robust understanding of the potential environmental and health risks of this compound is essential. Future research will focus on establishing a comprehensive risk assessment framework, drawing from methodologies applied to other nitrosamines. Regulatory bodies in the European Union, for instance, have implemented a mandatory three-step process for nitrosamine impurities in medicines: 1) risk evaluation, 2) confirmatory testing if a risk is identified, and 3) updating marketing authorizations to mitigate risks. hma.eu
A complete framework for this compound would require data in several key areas:
Environmental Fate and Transport: Research is needed to determine how the compound behaves in the environment. This includes studying its potential for photolysis (degradation by sunlight), biodegradation in water and soil, and sorption to soil and sediment. nih.govcdc.gov For the related N-nitrosodiphenylamine, it is known to sorb to soil and undergo photolysis. nih.gov Understanding these processes is crucial for predicting environmental persistence and exposure pathways.
Toxicological Data: There is a significant data gap regarding the specific toxicity of this compound. Comprehensive studies are needed, similar to those conducted on N-nitrosodiphenylamine, which established a No Observable Adverse Effect Level (NOAEL) of 1000 ppm (60 mg kg⁻¹ day⁻¹) in rats based on the absence of urinary bladder histopathology. researchgate.net Establishing such dose-response relationships is a critical component of defining safe exposure limits. nih.gov
Exposure Assessment: Identifying potential sources of human exposure is a priority. This involves monitoring for the compound's presence in consumer products, industrial effluent, and the environment. N-nitrosodiphenylamine has been detected in indoor dust and drinking water systems, highlighting potential non-occupational exposure routes. researchgate.net
Risk Characterization: This final step integrates toxicity and exposure data to quantify risk. For carcinogenic nitrosamines, this is often expressed as the lifetime cancer risk. nih.govhma.eu The lack of adequate data for many nitrosamines is a recognized uncertainty in public health assessments, and filling these data gaps for compounds like this compound is a key future objective. nih.gov
Interactive Table: Components of a Comprehensive Risk Assessment Framework
| Assessment Component | Objective | Key Research Questions for this compound | Relevant Analogue Information |
|---|---|---|---|
| Hazard Identification | Determine the intrinsic toxic properties of the compound. | Is it genotoxic? What are the target organs? What is the dose-response relationship? | N-nitrosodiphenylamine is a presumed weak genotoxic carcinogen; target organ in rats is the urinary bladder. researchgate.net |
| Exposure Assessment | Identify and quantify human and environmental exposure. | Is it formed as an unintentional byproduct? Is it present in water, soil, or consumer products? | Related nitrosamines are unintentional byproducts of industrial processes and water disinfection. cdc.gov NDPhA has been found in dust and drinking water. researchgate.net |
| Environmental Fate Analysis | Understand the compound's persistence, transport, and degradation in the environment. | What are its photolysis and biodegradation rates? Does it bioaccumulate in the food chain? | NDMA degrades rapidly via photolysis but is highly mobile in soil. cdc.gov N-nitrosodiphenylamine sorbs to soil and has limited bioconcentration in aquatic organisms. nih.gov |
| Risk Characterization | Integrate hazard and exposure data to estimate the probability of adverse effects. | What is the acceptable daily intake (ADI) or tolerable cancer risk level? | Risk for nitrosamines is often based on lifetime cancer risk (e.g., <1 in 100,000). hma.eu A NOAEL has been established for NDPhA from animal studies. researchgate.net |
Q & A
Q. What are the recommended laboratory handling protocols for 4-(Dimethylamino)-4'-nitrosodiphenylamine to ensure researcher safety?
- Methodological Answer: Follow OSHA HCS guidelines ():
- Use protective gloves and avoid skin/eye contact.
- Work in a well-ventilated area; while no respiratory protection is mandated, use fume hoods for prolonged exposure.
- Decontaminate surfaces after use and wash hands thoroughly.
- Store separately from food/feed and monitor for delayed toxicity symptoms (e.g., medical observation for 48 hours post-exposure) .
Q. How can researchers verify the purity of this compound after synthesis?
- Methodological Answer: Use a combination of analytical techniques:
- HPLC with UV detection (λ ~400–500 nm, typical for nitroso compounds).
- Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns.
- Elemental Analysis to validate C, H, N, and O content against theoretical values.
- Cross-reference with CAS 156-10-5 specifications () to ensure consistency .
Q. What are the critical parameters for designing a synthesis route for this compound?
- Methodological Answer:
- Start with 4-aminodiphenylamine (CAS 101-54-2, ) as a precursor.
- Optimize nitrosation conditions (e.g., NaNO₂ in acidic media) while controlling temperature (0–5°C) to avoid over-oxidation.
- Monitor reaction progress via TLC or in-situ IR spectroscopy for nitroso group formation (~1520 cm⁻¹ for N=O stretch).
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?
- Methodological Answer:
- Perform 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals.
- Compare experimental data with DFT-calculated spectra (using software like Gaussian or ORCA) to validate structural hypotheses.
- Explore solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts, particularly for nitroso and dimethylamino groups .
Q. What experimental designs are suitable for studying the photostability of this compound under UV exposure?
- Methodological Answer:
- Use a factorial design () to test variables: light intensity, wavelength (e.g., 365 nm vs. 254 nm), and solvent polarity.
- Monitor degradation via UV-Vis spectroscopy (track absorbance decay at λₘₐₓ).
- Identify photoproducts using LC-MS and propose degradation pathways via radical trapping experiments (e.g., with TEMPO) .
Q. How can computational modeling predict the reactivity of this compound in redox reactions?
- Methodological Answer:
- Perform DFT calculations to determine HOMO/LUMO energies and Fukui indices for electrophilic/nucleophilic sites.
- Simulate reaction pathways (e.g., nitroso group reduction to amine) using transition state theory.
- Validate predictions experimentally via cyclic voltammetry to measure redox potentials .
Q. What strategies mitigate interference from this compound in biological assays (e.g., enzyme inhibition studies)?
- Methodological Answer:
- Use membrane separation technologies (, RDF2050104) to isolate the compound from biological matrices.
- Optimize assay buffers (e.g., pH 7.4 with chelators like EDTA) to stabilize the compound.
- Employ control experiments with structural analogs (e.g., 2-nitrodiphenylamine, ) to assess specificity .
Methodological Notes
- Data Contradiction Analysis: Cross-validate findings using orthogonal techniques (e.g., XRD for crystallinity vs. DSC for thermal behavior).
- Theoretical Frameworks: Link studies to conceptual models like electron transfer theory () or QSAR for nitroso compounds.
- Ethical Compliance: Adhere to non-human research guidelines () when using the compound in biological contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
